An In-depth Technical Guide to 4-Phenylisoxazol-5-ol and its Tautomeric Forms
An In-depth Technical Guide to 4-Phenylisoxazol-5-ol and its Tautomeric Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Due to the inherent chemical nature of the isoxazole ring, this compound primarily exists in more stable tautomeric forms, namely 5-phenylisoxazol-3-ol and its keto tautomer, 5-phenyl-3(2H)-isoxazolone . This guide provides a comprehensive overview of the fundamental properties, synthesis, and known biological activities of these tautomers, presenting data in a structured format for ease of reference and comparison.
Tautomerism of 4-Phenylisoxazol-5-ol
The proton on the hydroxyl group of 4-Phenylisoxazol-5-ol can migrate to the nitrogen atom of the isoxazole ring, leading to a dynamic equilibrium between the enol and keto forms. The predominant and more stable tautomers are 5-phenylisoxazol-3-ol and 5-phenyl-3(2H)-isoxazolone.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-phenylisoxazol-3-ol, the more commonly documented tautomer.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| CAS Number | 939-05-9 | [1][3] |
| Melting Point | 163-164 °C | [1] |
| Boiling Point | 372.7 °C at 760 mmHg | [1] |
| pKa (Predicted) | 12.07 ± 0.40 | [1] |
| LogP | 2.04720 | [1] |
| XLogP3 | 1.4 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
| Topological Polar Surface Area | 38.3 Ų | [2] |
| Complexity | 217 | [1][2] |
Experimental Protocols
General Synthesis of Isoxazol-5(4H)-ones
A prevalent method for the synthesis of isoxazol-5(4H)-one derivatives is a one-pot, three-component reaction.[4][5][6] This approach offers high efficiency and is often conducted under environmentally friendly conditions.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Catalyst (e.g., citric acid, tartaric acid, sodium malonate, or urea)[4][6][7]
Procedure:
-
To a reaction vessel, add equimolar amounts of the aromatic aldehyde, β-ketoester, and hydroxylamine hydrochloride.
-
Add the chosen solvent and a catalytic amount of the selected catalyst.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60 °C) for a duration ranging from a few minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][6][8]
-
Upon completion, the product often precipitates out of the solution.
-
Collect the solid product by filtration.
-
Wash the crude product with a suitable solvent (e.g., ethanol) and dry it.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol or acetone) to obtain the pure isoxazol-5(4H)-one derivative.[4]
Biological Activities and Potential Signaling Pathways
While specific biological data for the parent 4-phenylisoxazol-5-ol is limited, the isoxazole scaffold is present in numerous biologically active molecules, and various derivatives have been studied for their therapeutic potential.
Anticancer Activity: Certain N-phenyl-5-carboxamidyl isoxazole derivatives have demonstrated anticancer activity, particularly against colon cancer cell lines.[9][10] The proposed mechanism of action for some of these compounds involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, specifically by down-regulating the phosphorylation of STAT3.[9][10] This pathway is often dysregulated in cancer and is a target for cancer therapy.
Other Biological Activities:
-
Anti-inflammatory and Antimicrobial: Derivatives of 5-phenylisoxazol-3-ol have shown potential as anti-inflammatory and antimicrobial agents.[11]
-
Antioxidant: Certain substituted 5-phenyl-1-(5-phenyl)-isoxazol-3-yl)-1H-tetrazole derivatives have been investigated for their antioxidant properties.[12]
-
Xanthine Oxidase Inhibition: 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions like gout.[13]
-
Acetyl-CoA Carboxylase (ACC) Inhibition: A series of 4-phenoxy-phenyl isoxazoles have been identified as novel ACC inhibitors with potential applications in cancer therapy.[14][15] These compounds were found to induce cell cycle arrest and apoptosis in cancer cells.[14][15]
Conclusion
4-Phenylisoxazol-5-ol is a versatile chemical entity that predominantly exists as its more stable tautomers, 5-phenylisoxazol-3-ol and 5-phenyl-3(2H)-isoxazolone. The isoxazole core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The straightforward synthesis of isoxazol-5(4H)-ones via multi-component reactions makes this class of compounds readily accessible for further investigation and drug development endeavors. Future research may focus on elucidating the specific biological targets of the parent compound and its tautomers to fully realize their therapeutic potential.
References
- 1. 5-Phenylisoxazol-3-ol|lookchem [lookchem.com]
- 2. 3(2H)-Isoxazolone, 5-phenyl- | C9H7NO2 | CID 70318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]
- 12. sciensage.info [sciensage.info]
- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
